2,5,5,8,8,9,10,10-Octachlorobornane

Description

Contextualization within Persistent Organic Pollutants (POPs) Research

Persistent organic pollutants (POPs) are chemical substances that persist in the environment, bioaccumulate through the food web, and pose a risk of causing adverse effects to human health and the environment. wikipedia.org Due to their ability to travel long distances, POPs generated in one region can affect people and wildlife far from their original source. wikipedia.org

Toxaphene (B166800) is listed as one of the "dirty dozen" POPs under the Stockholm Convention, a global treaty to protect human health and the environment from these chemicals. wikipedia.org Like other POPs, toxaphene and its components, including 2,5,5,8,8,9,10,10-Octachlorobornane, are resistant to environmental degradation and can remain in soil for many years. wikipedia.orgpublications.gc.ca Their high lipid solubility leads to bioaccumulation in the fatty tissues of organisms. wikipedia.org

Historical Significance of Technical Toxaphene Mixtures and Individual Congeners

Technical toxaphene is a synthetic mixture of over 670 different chemicals, created by the chlorination of camphene. wikipedia.org It was one of the most heavily used insecticides in the United States, particularly on cotton crops, from the 1960s until its use was restricted in 1982 and completely banned in 1990. wikipedia.orgpublications.gc.cacdc.gov The extensive use of toxaphene has led to its widespread distribution in the environment, including in areas where it was never applied. publications.gc.caresearchgate.net

The complex composition of technical toxaphene has presented significant analytical challenges. epa.gov Early research often treated toxaphene as a single entity. However, it became evident that the environmental fate and toxicity of toxaphene are dependent on the specific properties of its individual congeners. cdc.gov The composition of the toxaphene mixture in the environment changes over time due to a process known as "weathering," where different congeners degrade at different rates. cdc.govcdc.gov This leads to an environmental mixture that is different from the original technical product. cdc.gov

Rationale for Isomer-Specific Research on this compound

The recognition that individual toxaphene congeners have distinct physical, chemical, and toxicological properties has driven the need for isomer-specific research. researchgate.netcdc.govnih.gov Studying individual congeners like this compound allows for a more accurate assessment of the environmental risks associated with toxaphene contamination. cdc.gov

Certain toxaphene congeners are more persistent and bioaccumulative than others. For example, some congeners are found in relatively high concentrations in marine mammals but are not detected in sediments, highlighting their unique environmental behavior. researchgate.net Research on specific isomers helps to identify the most problematic components of the toxaphene mixture and to understand their specific pathways of transport and transformation in the environment. cdc.gov The development of advanced analytical techniques, such as high-resolution gas chromatography coupled with mass spectrometry, has made the detection and quantification of individual congeners possible, facilitating this targeted research. nih.gov

Overview of Research Trajectories in Chlorobornane Environmental Chemistry

Current research trajectories include:

Environmental Fate Modeling: Using theoretical molecular descriptors to predict the persistence and reactivity of different chlorobornane congeners. researchgate.net

Atmospheric Transport: Studying the long-range atmospheric transport of specific congeners to remote regions like the Arctic. researchgate.netresearchgate.net

Bioaccumulation and Trophic Transfer: Investigating how specific congeners accumulate in food webs, particularly in aquatic ecosystems. cdc.gov

Degradation Studies: Examining the biotic and abiotic degradation pathways of individual congeners to understand their persistence in different environmental compartments. researchgate.net

Development of Analytical Methods: Continuously improving analytical techniques for the sensitive and selective determination of individual chlorobornane congeners in complex environmental and biological samples. nih.gov

This detailed, isomer-specific approach is crucial for developing a comprehensive understanding of the environmental risks posed by the legacy of toxaphene use.

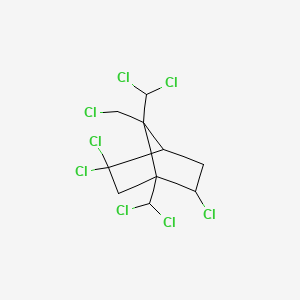

Structure

3D Structure

Properties

IUPAC Name |

2,5,5-trichloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl8/c11-3-9(7(15)16)4-1-5(12)8(9,6(13)14)2-10(4,17)18/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSSXCFLKMJCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(C1Cl)(C2(CCl)C(Cl)Cl)C(Cl)Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874058 | |

| Record name | 2,5,5,8,8,9,10,10-OCTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165820-17-7 | |

| Record name | 2,5,5,8,8,9,10,10-OCTACHLOROBORNANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for 2,5,5,8,8,9,10,10 Octachlorobornane

Methodological Development for Isomer-Specific Detection and Quantification

The development of methods for the isomer-specific detection and quantification of 2,5,5,8,8,9,10,10-octachlorobornane is driven by the need to understand the environmental fate and toxicological significance of individual toxaphene (B166800) congeners. Early analytical methods were often unable to resolve the complex mixture, leading to quantification of total toxaphene rather than specific isomers. However, advancements in chromatography and mass spectrometry have enabled researchers to distinguish and measure individual components like this compound with increasing accuracy and sensitivity. nih.gov

High-Resolution Gas Chromatography (HRGC) Separations of Complex Chlorobornane Mixtures

High-Resolution Gas Chromatography (HRGC) is a cornerstone technique for the separation of complex mixtures of volatile and semi-volatile organic compounds, including chlorobornanes. nih.govnih.gov The use of long, narrow-bore capillary columns coated with a thin film of a stationary phase provides the high theoretical plate counts necessary to resolve closely related isomers. nih.govresearchgate.net

For chlorobornane analysis, non-polar or semi-polar stationary phases are commonly employed. The choice of stationary phase is critical for achieving the desired selectivity between different isomers. researchgate.net The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. Factors such as column length, internal diameter, film thickness, carrier gas flow rate, and oven temperature programming are meticulously optimized to maximize the resolution of target analytes like this compound from other co-eluting congeners. nih.gov

Table 1: Typical HRGC Parameters for Chlorobornane Analysis

| Parameter | Typical Specification | Purpose |

| Column Type | Capillary | Provides high resolution. |

| Stationary Phase | Non-polar (e.g., DB-5) or Semi-polar | Selective separation of isomers. |

| Column Length | 30-60 meters | Increases separation efficiency. |

| Internal Diameter | 0.18-0.25 mm | Affects resolution and sample capacity. |

| Film Thickness | 0.18-0.25 µm | Influences retention and resolution. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport. |

| Injection Mode | Splitless or On-column | Introduces the sample onto the column. |

| Oven Program | Temperature ramp | Optimizes separation over a range of boiling points. |

This table presents a generalized set of parameters; specific methods may vary based on the analytical goals and sample matrix.

Despite the power of HRGC, complete separation of all chlorobornane isomers in a single chromatographic run remains a significant challenge due to the sheer number of components and their similar physicochemical properties. researchgate.net

Mass Spectrometric (MS) Techniques for Structural Confirmation and Quantification

Mass Spectrometry (MS) is an indispensable tool coupled with HRGC for the analysis of this compound. danaher.com It not only provides a means of detecting the eluting compounds but also offers structural information that is crucial for their unambiguous identification. danaher.comnih.gov The mass spectrometer ionizes the molecules eluting from the GC column, separates the resulting ions based on their mass-to-charge ratio (m/z), and measures their abundance. wiley-vch.de

Electron Capture Negative Ion Mass Spectrometry (ECNI-MS) is a highly sensitive and selective ionization technique particularly well-suited for the analysis of electrophilic compounds like the highly chlorinated this compound. wikipedia.orggcms.cz In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions. nih.gov This process is highly efficient for compounds with multiple electronegative atoms, such as the chlorine atoms in octachlorobornane.

The primary advantages of ECNI-MS for this application are:

High Sensitivity: ECNI can achieve significantly lower detection limits compared to other ionization techniques like electron ionization (EI). gcms.cznih.gov

High Selectivity: The ionization process is selective for electrophilic compounds, reducing interference from non-electrophilic matrix components. gcms.cz

Characteristic Spectra: The ECNI mass spectra of chlorobornanes often show prominent [M-Cl]⁻ ions (the molecular ion minus a chlorine atom), which are useful for identification and quantification. nih.gov Less abundant ions formed by the further loss of HCl or Cl₂ can also be observed. nih.gov

Table 2: Key Ions in the ECNI Mass Spectrum of an Octachlorobornane

| Ion | Description | Significance |

| [M]⁻ | Molecular Ion | Often low abundance or absent. |

| [M-Cl]⁻ | Isotope cluster resulting from loss of a chlorine atom. | Typically the most abundant ion cluster, used for quantification. |

| [M-Cl-HCl]⁻ | Fragment ion from further loss of HCl. | Provides additional structural confirmation. |

| [M-Cl-Cl₂]⁻ | Fragment ion from further loss of Cl₂. | Provides additional structural confirmation. |

This is a generalized representation. The exact fragmentation pattern can vary between isomers.

The high sensitivity of ECNI-MS makes it ideal for trace-level analysis of this compound in complex environmental samples. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure the mass-to-charge ratio of ions with very high accuracy. measurlabs.com This capability is crucial for enhancing the specificity of the analysis of this compound in complex matrices. nih.gov

While low-resolution mass spectrometers can distinguish ions with different nominal masses, HRMS instruments can differentiate between ions that have the same nominal mass but different elemental compositions. nih.govnih.gov This is because the exact mass of an atom is not an integer. By measuring the mass with high precision (typically to four or five decimal places), a unique elemental formula can be assigned to an ion. measurlabs.com

The benefits of HRMS in this context include:

Unambiguous Identification: HRMS can confirm the elemental composition of the detected ions, providing a high degree of confidence in the identification of this compound. nih.gov

Interference Reduction: It allows the analyst to distinguish between the target analyte and co-eluting isobaric interferences (compounds with the same nominal mass but different elemental formulas). nih.gov

Retrospective Analysis: Full-scan HRMS data acquisition allows for the retrospective analysis of samples for other compounds of interest without the need for re-injection. nih.gov

A gas chromatography/electron capture/negative chemical ionization high-resolution mass spectrometry (GC/EC/NCI-HRMS) method has been developed for the quantification of related compounds, demonstrating excellent sensitivity and specificity. nih.gov This approach, by monitoring the exact mass of a characteristic ion, can achieve very low detection limits. nih.gov

Multidimensional Gas Chromatography (MDGC) for Enhanced Isomer Resolution

There are two main modes of MDGC:

Heart-cutting MDGC: In this mode, specific, unresolved portions (heart-cuts) of the chromatogram from the first column are selectively transferred to a second column for further separation. monash.eduresolution-lab.com This is particularly useful for targeted analysis of specific isomers that are known to co-elute on the primary column.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): In GC×GC, the entire effluent from the first column is continuously transferred in small fractions to the second, very short column for rapid separation. chromatographyonline.comresolution-lab.com This results in a two-dimensional chromatogram with significantly enhanced resolving power, making it ideal for the analysis of highly complex mixtures like toxaphene. researchgate.net

The use of MDGC, particularly GC×GC, can provide the separation power needed to resolve individual chlorobornane isomers, including this compound, from the complex background of other congeners. nih.gov The selection of orthogonal stationary phases (i.e., phases with very different separation mechanisms) is key to maximizing the separation space in GC×GC. chromatographyonline.com

Quality Assurance and Quality Control Protocols in Environmental Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that the data generated from the analysis of this compound are reliable, scientifically credible, and of known quality. researchgate.netenicbcmed.eu A comprehensive QA/QC program encompasses all stages of the analytical process, from sample collection to final data reporting. epa.gov

Key elements of a QA/QC protocol for this type of analysis include:

Standard Operating Procedures (SOPs): Detailed written procedures for all aspects of the analysis must be in place and followed consistently. researchgate.net

Method Blanks: Analyzing a solvent blank with each batch of samples helps to identify any contamination introduced during the analytical process. epa.gov

Spiked Samples: A known amount of the analyte is added to a sample (matrix spike) to assess the accuracy of the method and any potential matrix effects. epa.gov

Duplicates: Analyzing a sample in duplicate provides a measure of the precision of the method. epa.gov

Calibration Standards: A series of standards containing known concentrations of this compound are analyzed to create a calibration curve, which is used to quantify the analyte in unknown samples.

Internal Standards: A known amount of a compound that is chemically similar to the analyte but not present in the sample (e.g., a ¹³C-labeled version of the analyte) is added to every sample, standard, and blank. This helps to correct for variations in sample preparation, injection volume, and instrument response. nih.gov

Certified Reference Materials (CRMs): When available, analyzing a CRM containing a certified concentration of the analyte provides an independent verification of the accuracy of the entire analytical method.

By implementing these QA/QC measures, laboratories can ensure the defensibility of their analytical results for this compound. researchgate.neteuropa.eu

Enantioselective Chromatographic Separations of Chiral Octachlorobornanes

The resolution of chiral octachlorobornanes into their respective enantiomers is primarily achieved through enantioselective chromatography. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The development of effective CSPs has been a significant area of research, enabling the separation and analysis of these complex environmental contaminants.

Chiral Stationary Phase Development for Enantiomer Resolution

The successful separation of enantiomers via chromatography hinges on the selection and development of the chiral stationary phase (CSP). rsc.orgmdpi.com These phases create a chiral environment where the transient diastereomeric complexes formed with the analyte enantiomers have different stabilities, leading to different retention times and thus, separation.

A variety of materials have been explored for the creation of CSPs, with polysaccharide derivatives, cyclodextrins, macrocyclic antibiotics, and Pirkle-type phases being among the most common. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly noteworthy for their broad applicability and high enantiorecognition capabilities. rsc.orgcsfarmacie.cz The chiral recognition mechanism of these polysaccharide-based CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.comnih.gov

For the specific challenge of separating chiral octachlorobornanes, researchers have often turned to custom-packed capillary columns with carefully selected CSPs. The choice of the CSP is critical and is often determined empirically by screening a variety of phases to find one that provides adequate resolution for the target analytes.

Table 1: Common Chiral Stationary Phases for Enantiomer Resolution

| CSP Type | Chiral Selector Examples | Typical Applications |

| Polysaccharide-based | Cellulose and amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds. rsc.orgcsfarmacie.cz |

| Cyclodextrin-based | α-, β-, and γ-cyclodextrins and their derivatives | Separation of compounds that can fit into the cyclodextrin (B1172386) cavity. researchgate.netresearchgate.net |

| Pirkle-type (brush-type) | (R)- or (S)-N-(3,5-dinitrobenzoyl)phenylglycine | Separation of compounds with π-acidic or π-basic groups. researchgate.netcsfarmacie.cz |

| Macrocyclic antibiotic-based | Vancomycin, teicoplanin | Separation of amino acids and other polar compounds. nih.govresearchgate.net |

| Crown ether-based | Chiral crown ethers | Separation of primary amines. researchgate.netnih.gov |

The development of new CSPs continues to be an active area of research, driven by the need for improved resolution, broader applicability, and enhanced robustness. uta.edu

Applications of Enantiomeric Ratio (ER) Analysis in Environmental Studies

Once enantioselective separation is achieved, the enantiomeric ratio (ER), the ratio of the concentrations of the two enantiomers, can be determined. In environmental science, ER analysis is a powerful tool for investigating the sources, transport, and fate of chiral pollutants like octachlorobornanes.

A racemic mixture, which has an ER of 1 (or 0.5 for enantiomer fraction, EF), indicates that the compound has likely been introduced into the environment without undergoing significant biological transformation. Conversely, a non-racemic ER (ER ≠ 1) suggests that enantioselective processes, such as microbial degradation, have occurred. researchgate.net This is because biological systems, being chiral themselves, often interact preferentially with one enantiomer over the other.

Table 2: Interpreting Enantiomeric Ratios (ER) in Environmental Samples

| Enantiomeric Ratio (ER) | Interpretation | Implication |

| ER = 1 | Racemic | Suggests a recent release or lack of significant biological processing. |

| ER > 1 or < 1 | Non-racemic | Indicates enantioselective processes, such as microbial degradation or metabolism. researchgate.net |

| Varies with location/depth | Changing ER profile | Can indicate ongoing biological activity and be used to trace degradation pathways. |

For instance, the analysis of ERs in sediment cores can provide a historical record of the contamination and degradation of octachlorobornanes. Changes in the ER with depth can signify the extent of microbial degradation over time. Similarly, analyzing the ERs in different environmental compartments (e.g., water, soil, biota) can help to elucidate the transport and transformation pathways of these persistent organic pollutants.

By comparing the ERs in environmental samples to those in technical mixtures and potential sources, scientists can gain insights into the environmental fate of these complex chiral compounds.

Environmental Distribution and Transport Dynamics of Octachlorobornane Isomers

Atmospheric Transport and Deposition Mechanisms

The atmosphere serves as the primary long-distance transport route for 2,5,5,8,8,9,10-octachlorobornane and other POPs. Its semi-volatility allows it to enter the vapor phase, where it can be carried by wind currents over vast distances before being redeposited.

Long-Range Atmospheric Transport (LRAT) Modeling and Observations

The phenomenon of long-range atmospheric transport (LRAT) is responsible for the presence of POPs in pristine environments far from their original sources. industrialmaintenanceproducts.netnih.gov Intercontinental atmospheric transport can take anywhere from three to thirty days. industrialmaintenanceproducts.net This process is particularly effective for volatile pollutants with atmospheric lifetimes spanning years. industrialmaintenanceproducts.net

Models like the Danish Eulerian Hemispheric Model (DEHM-POP) have been developed to simulate the atmospheric transport and environmental fate of POPs. copernicus.org These models incorporate the "grasshopper effect," a process of repeated deposition and re-emission driven by temperature changes, which facilitates the movement of these compounds towards colder regions. copernicus.org This "cold condensation" phenomenon helps explain the accumulation of such chemicals in the polar regions. copernicus.org

Observational studies confirm the predictions of these models. For instance, monitoring on Bjørnøya (Bear Island) in the European Arctic has identified atmospheric transport as a significant source of POP contamination. rsc.org Analysis of air masses reaching remote locations often reveals the influence of industrial and agricultural sources from distant continents. rsc.orgcopernicus.org The presence of lower-chlorinated PCBs and lower-brominated PBDEs in soils and sediments of remote lakes in Central Mexico, for example, points to their arrival via long-range atmospheric transport. nih.gov The composition of isomers in the air, snow, and surface seawater in the Arctic can be remarkably similar, suggesting direct transfer between these environmental compartments without significant transformation during transport. researchgate.net

Air-Surface Exchange Dynamics

The exchange of 2,5,5,8,8,9,10-octachlorobornane between the atmosphere and various surfaces is a critical component of its environmental distribution. This dynamic process is influenced by factors such as temperature, the nature of the surface (water, soil, vegetation), and the chemical's physical-chemical properties.

Studies on other POPs, like PCBs and PBDEs, demonstrate that these compounds undergo active air-surface exchange. nih.gov This exchange can be affected by seasonal changes. For example, an "early spring pulse" of these compounds can occur when they are released from melting snowpacks, leading to elevated concentrations in the air and surface media. nih.gov The emergence of fresh foliage can then act as a new sorption surface, drawing these pollutants out of the atmosphere. nih.gov

The partitioning between the gas phase and particles in the atmosphere is also crucial. For some POPs, like the α-isomer of hexachlorocyclohexane (B11772) (α-HCH), the particle-bound fraction is negligible even at very low temperatures, meaning it is transported primarily as a gas. copernicus.org However, for other compounds, sorption to atmospheric particles can be a significant transport mechanism, shielding them from chemical degradation and enhancing their atmospheric lifetime and transport distance. nih.gov

Aquatic Compartmentalization and Sediment-Water Interactions

Once deposited from the atmosphere, 2,5,5,8,8,9,10-octachlorobornane enters aquatic ecosystems where its behavior is governed by its hydrophobicity, leading to its partitioning from the water column into sediments.

Distribution in Water Columns and Sediment Accumulation

Due to its low water solubility and high affinity for organic matter, 2,5,5,8,8,9,10-octachlorobornane tends not to remain dissolved in the water column for long. Instead, it adsorbs strongly to suspended particulate matter, which eventually settles to the bottom, leading to its accumulation in sediments. wur.nl This process is a common fate for hydrophobic contaminants in aquatic systems.

The vertical distribution of such compounds in the water column often shows a sharp decrease with depth. For example, concentrations of dissolved hexachlorocyclohexanes (HCHs) in the Arctic Ocean were found to be highest in the uniformly mixed upper 50 meters and decreased by an order of magnitude at a depth of 280 meters. researchgate.net

Sediments, therefore, become a major sink and long-term reservoir for these persistent compounds. Studies on other POPs in remote lakes have shown increasing contamination trends over time, with dated sediment cores providing a historical record of deposition. nih.gov The rate of sediment accumulation itself can vary, influenced by factors within the watershed. wa.gov For instance, in Lake Whatcom, Washington, sediment accumulation rates have fluctuated over the past century. wa.gov Depressional wetlands have also been identified as significant sinks for nutrients and carbon, with sediment accretion rates in some minimally affected sites averaging 0.6 ± 0.4 mm per year. nih.gov

Sediment Accumulation Rates of Various Substances in Different Locations

| Location | Substance | Accumulation Rate | Time Period | Source |

|---|---|---|---|---|

| Remote Lakes, Central Mexico | PCBs | 4.8 ± 2.1 ng cm⁻² a⁻¹ (maximum flux) | Recent decades | nih.gov |

| Remote Lakes, Central Mexico | PBDEs | 0.3 ± 0.1 ng cm⁻² a⁻¹ (maximum flux) | Recent decades | nih.gov |

| Lake Whatcom, Basin 1 | Total Phosphorus | 0.024 ± 0.003 mg/cm²/yr | 1950-2000 | wa.gov |

| Lake Whatcom, Basin 1 | Total Phosphorus | 0.0097 ± 0.0093 mg/cm²/yr | Pre-1900 | wa.gov |

| Depressional Wetlands, USA | Nitrogen | 3.1 ± 3.1 g N m⁻² year⁻¹ (average) | Modern | nih.gov |

| Depressional Wetlands, USA | Organic Carbon | 43.4 ± 39.0 g org. C m⁻² year⁻¹ (average) | Modern | nih.gov |

Resuspension and Transport in Aquatic Systems

Although sediments act as a sink, they are not necessarily a final resting place for contaminants. Physical disturbances, such as storms, currents, and bioturbation (the mixing of sediments by organisms), can lead to the resuspension of bottom sediments. This process can reintroduce 2,5,5,8,8,9,10-octachlorobornane and other sequestered pollutants back into the water column. nih.gov

Terrestrial Environmental Occurrence and Mobility in Soils

Similar to its behavior in aquatic sediments, 2,5,5,8,8,9,10-octachlorobornane deposited onto land will strongly adsorb to soil particles, particularly those with high organic carbon content. wur.nl This strong adsorption generally limits its mobility within the soil profile.

The mobility of a chemical in soil is often described by its soil adsorption coefficient (Koc). chemsafetypro.com A high Koc value indicates low mobility, meaning the substance is likely to remain in the upper soil layers and is less prone to leaching into groundwater. chemsafetypro.com Based on its chemical structure, 2,5,5,8,8,9,10-octachlorobornane is expected to have a high Koc, leading to its classification as having low to slight mobility in soil.

However, the mobility of chemicals in soil can be influenced by various factors. The presence of dissolved organic matter (DOM), for instance, can enhance the solubility and migration of some herbicides in soil. nih.gov While specific studies on the mobility of 2,5,5,8,8,9,10-octachlorobornane are limited, the general principles of soil science suggest that its movement will be largely restricted, leading to its persistence in the topsoil layers. Evidence from remote locations shows that atmospheric deposition is the primary source of these compounds in terrestrial systems, with concentrations in soil being comparable to those found in the sediments of nearby lakes. nih.gov

McCall's Soil Mobility Classification Scheme Based on Koc

| Range of Koc | Mobility Class |

|---|---|

| 0 - 50 | Very high |

| 50 - 150 | High |

| 150 - 500 | Medium |

| 500 - 2000 | Low |

| 2000 - 5000 | Slightly |

| > 5000 | Immobile |

Source: chemsafetypro.com

Environmental Transformation and Degradation Pathways of 2,5,5,8,8,9,10,10 Octachlorobornane

Abiotic Transformation Processes

Abiotic transformation processes are chemical reactions that occur without the direct involvement of living organisms. For persistent organic pollutants like octachlorobornanes, these processes, particularly photolysis and reductive dechlorination, are significant pathways for environmental alteration.

Photolytic Degradation Mechanisms and Products

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For toxaphene (B166800) components, this is a key degradation pathway in the atmosphere and surface waters. The process typically involves the reductive dechlorination of the bornane ring system.

Research has shown that more highly chlorinated congeners can be degraded to lower chlorinated forms through photolysis. For example, octachlorobornanes can be photolytically converted to hepta- and hexachlorobornanes. The atmospheric half-life for the vapor-phase components of the toxaphene mixture, reacting with photochemically produced hydroxyl radicals, is estimated to be at least 4 to 5 days. cdc.gov However, many congeners exist adsorbed to particles, which extends their atmospheric residence times and allows for long-range transport. cdc.gov

Hydrolysis and Other Chemical Dechlorination Reactions

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for chlorinated hydrocarbons like octachlorobornanes due to the stability of the carbon-chlorine bond. However, other chemical dechlorination reactions can occur under specific environmental conditions. Both dechlorination and dehydrochlorination (the removal of a hydrogen and a chlorine atom) are recognized as major abiotic degradation processes for toxaphene in the environment, leading to a shift toward lower chlorinated compounds over time. epa.gov These "weathered" toxaphene profiles are often different from the original technical mixture. epa.gov

Reductive Dechlorination in Anaerobic Environments

In anaerobic (oxygen-deficient) environments such as deep sediments and waterlogged soils, reductive dechlorination is a primary pathway for the breakdown of highly chlorinated compounds. clu-in.org This process involves microorganisms, but the transformation can also be mediated by chemical reductants present in the environment. In this reaction, chlorine atoms are sequentially removed from the molecule and replaced with hydrogen atoms. clu-in.org

Highly chlorinated compounds are generally more susceptible to anaerobic reductive dechlorination. clu-in.org Studies on other polychlorinated compounds, like PCBs, show that dechlorination occurs primarily from the meta- and para- positions. epa.gov For toxaphene, this process results in the formation of less chlorinated congeners, which are often less toxic and more amenable to further aerobic degradation. epa.gov The process is crucial for the natural attenuation of toxaphene in contaminated sediments.

| Process | Environment | Mechanism | Primary Products | Significance |

|---|---|---|---|---|

| Photolytic Degradation | Atmosphere, Surface Water | UV light-induced reductive dechlorination. | Lower chlorinated bornanes (e.g., hepta-, hexa- congeners). | Major pathway for atmospheric and aquatic degradation. cdc.gov |

| Hydrolysis | Aquatic Environments | Reaction with water. | Generally not significant. | Considered a very slow or negligible process for these compounds. |

| Reductive Dechlorination | Anaerobic Sediments, Soils | Chemically mediated removal of chlorine, replaced by hydrogen. | Lower chlorinated bornanes. | Important for the slow breakdown in anoxic zones. epa.govclu-in.org |

Biotic Transformation and Bioremediation Potential

Biotic transformations are changes to a chemical's structure carried out by living organisms, from microbes to mammals. These processes are central to the potential for bioremediation of contaminated sites.

Microbial Degradation Pathways in Environmental Media

Microorganisms play a critical role in the environmental fate of toxaphene congeners. In anaerobic environments, bacteria can perform reductive dechlorination as part of their metabolic processes, using the chlorinated compounds as electron acceptors in a process called dehalorespiration. nih.gov This stepwise removal of chlorine atoms from octachlorobornanes leads to the formation of hepta-, hexa-, and lower chlorinated congeners.

Biotransformation Processes in Organisms and Trophic Transfer Dynamics

When organisms are exposed to octachlorobornanes, they can metabolize them, a process known as biotransformation. nih.gov This is a key factor in how the chemical composition of toxaphene changes as it moves up the food chain (trophic transfer). cdc.gov

Metabolism in organisms like fish, birds, and mammals often involves reductive dechlorination. nih.gov Research has shown that the number of dominant toxaphene congeners decreases significantly along the food chain. While technical toxaphene has over 800 components, only about 20 major congeners are found in fish, eight in marine mammals, and as few as two in humans. nih.gov This indicates a selective metabolism and/or elimination of certain congeners. For example, two highly persistent congeners often found in biota are an octachlorobornane (known as T2 or Parlar #50) and a nonachlorobornane (T12 or Parlar #62). nih.gov The biotransformation process generally leads to the formation of more polar metabolites that can be more easily excreted from the body. However, the persistence of specific congeners like T2 demonstrates that some structures are highly resistant to metabolic breakdown.

| Process | Organism Type | Pathway | Resulting Change | Significance in Trophic Transfer |

|---|---|---|---|---|

| Microbial Degradation (Anaerobic) | Bacteria | Reductive Dechlorination. nih.gov | Formation of lower chlorinated congeners. | Initial breakdown step in sediments, reducing overall chlorination. |

| Microbial Degradation (Aerobic) | Bacteria | Oxidative degradation of the carbon skeleton. | Potential mineralization of less-chlorinated products. | Can complete the degradation initiated by anaerobic microbes. |

| Biotransformation in Fauna | Fish, Mammals | Metabolic dechlorination and other enzymatic reactions. nih.gov | Formation of more easily excreted polar metabolites; selective retention of persistent congeners. | Alters congener profile, leading to biomagnification of specific persistent compounds (e.g., T2). nih.gov |

Source Apportionment and Historical Contamination Studies

Reconstructing Historical Emissions and Usage Patterns of Toxaphene (B166800)

Toxaphene was a widely used, broad-spectrum insecticide introduced in 1949. wur.nl Its primary application was in agriculture, particularly for controlling insect pests on cotton crops in the southern United States. regenesis.comresearchgate.net It was also utilized for pest control in livestock. The global usage of toxaphene between 1950 and 1993 is estimated at 1.33 million tonnes. wur.nl

The peak usage in the United States occurred in the 1970s. researchgate.net Due to its environmental persistence and toxicity, most of its uses were canceled by the U.S. Environmental Protection Agency (EPA) in 1982, and a total ban on all uses followed in 1990. cdc.govregenesis.com Despite the cessation of its use in many countries, toxaphene's persistence and potential for long-range atmospheric transport mean that it remains a global pollutant. cdc.govwur.nl Historical emissions were primarily through direct application to agricultural lands, from which it could volatilize into the atmosphere or be transported via soil runoff. cdc.gov Unintentional releases may have also occurred from manufacturing processes involving chlorination, such as in the paper and pulp industry. cdc.gov

Spatial and Temporal Trends of Octachlorobornane Isomers in the Environment

Due to its persistence and semi-volatile nature, toxaphene and its congeners are subject to long-range atmospheric transport, leading to global distribution, including in remote regions far from where it was used. cdc.gov Spatially, the highest concentrations of toxaphene residues are found in areas of historically heavy use, such as the cotton-growing regions of the southern United States. researchgate.net

In biological systems, octa- and nonachlorobornanes are frequently the dominant congeners detected. nih.gov They are more readily bioaccumulated in fatty tissues and biomagnify up the food chain. cdc.gov Studies of aquatic food webs have found that while the congener profiles in water and sediment may resemble weathered technical toxaphene, the profiles in fish and marine mammals are heavily skewed towards a few persistent octa- and nonachlorobornanes. wur.nlnih.gov

Table 1: Summary of Spatial and Temporal Trends for Octachlorobornane Isomers and Related Congeners

| Location/Matrix | Observed Trend | Description | Citation |

| Global Atmosphere | Long-Range Transport | Toxaphene is transported via the atmosphere from areas of high use to remote regions. Higher chlorinated congeners exist more in the particulate phase, giving them longer residence times. | cdc.gov |

| Southern U.S. Soils | High Historical Deposition | The southeastern U.S. was the largest user of toxaphene, leading to significant soil inventories. | researchgate.net |

| Aquatic Biota (Fish, Mammals) | Enrichment of Octa- and Nonachlorobornanes | Biotic matrices show a higher relative abundance of persistent, highly chlorinated congeners compared to the original technical mixture or abiotic samples. | nih.gov |

| European Coastal Waters (Fish) | Dominance of a Few Congeners | Toxaphene residues in fish from the North Atlantic and North Sea are often dominated by 20-25 congeners, with a few key octa- and nonachlorobornanes being major components. | wur.nl |

| General Environment | Weathering and Persistence | Over time, the environmental signature of toxaphene shifts, with a relative decrease in less chlorinated congeners and an increase in more persistent ones like octachlorobornanes. | cdc.govnih.gov |

Case Studies of Contaminated Environments and Remedial Investigations (focused on detection and transformation)

Numerous sites have been contaminated with toxaphene from manufacturing, formulation, or disposal activities. Investigations at these sites focus on detecting the extent of contamination and implementing remedial actions that often involve the transformation or removal of the parent compounds and their breakdown products.

A notable case is the Terry Creek Dredge Spoil Areas/Hercules Outfall Superfund site in Brunswick, Georgia . From 1948 to 1980, a chemical plant owned by Hercules, LLC produced toxaphene and discharged contaminated wastewater into an outfall ditch leading to Dupree Creek and Terry Creek. epa.gov This resulted in significant contamination of the creek system with toxaphene. The EPA addressed the site using its Superfund authority. epa.gov Remedial actions for one of the operable units, valued at over $4.4 million, included rerouting the contaminated ditch, backfilling the original ditch with clean soil, and implementing long-term monitoring to ensure the effectiveness of the remedy. epa.gov These actions were designed to contain the contamination and prevent the further transport and transformation of toxaphene congeners into the wider environment. epa.gov

In another instance, at the Central Valley Fertilizer site in Dos Palos, California , a mobile laboratory was deployed to aid in a remedial investigation. ca.gov A simplified gas chromatography/mass spectrometry (GC/MS) method was developed for rapid, on-site screening of soil samples for toxaphene. This allowed project managers to quickly identify "hot spots" with concentrations above the action limit of 1.8 ppm, demonstrating the practical application of modern detection methods in guiding cleanup efforts. ca.gov

Bioremediation studies have also shown the potential for transforming toxaphene. At a contaminated site, an enhanced anaerobic/aerobic composting technology demonstrated a greater than 75% reduction in toxaphene concentrations in soil over a six-week period. hchforum.com Similarly, anaerobic bioremediation using blood meal as an amendment has been successfully used at full scale to treat toxaphene-contaminated soil, reducing concentrations to below site action levels. clu-in.org These studies show that under the right conditions, toxaphene congeners can be actively transformed and degraded.

Table 2: Case Studies of Toxaphene Contamination, Detection, and Transformation

| Site Name / Study | Contamination Source / Type | Detection / Analysis Focus | Remedial Action / Transformation | Citation |

| Terry Creek Superfund Site, GA | Historical discharge from a toxaphene manufacturing plant into a creek system. | Site investigation and monitoring as part of the Superfund program. | Rerouting stormwater ditch, backfilling contaminated outfall ditch with clean soil, long-term monitoring. | epa.gov |

| Central Valley Fertilizer Site, CA | Soil contamination at a former agricultural chemical facility. | Rapid on-site screening of 36 soil samples using a mobile lab with GC/MS. | Site characterization to identify hot spots for future remediation. | ca.gov |

| Xenorem™ Process Study | Soil from a contaminated site with high levels of toxaphene. | GC/ECD analysis to track degradation of parent toxaphene and breakdown products. | Enhanced anaerobic/aerobic composting resulted in >75% degradation. | hchforum.com |

| Gila River Indian Community Site, AZ | Approximately 3,500 cubic yards of toxaphene-contaminated soil. | Monitoring of toxaphene concentrations in soil during treatment. | Anaerobic bioremediation using blood meal reduced average concentrations from 23 mg/kg to 8 mg/kg. | clu-in.org |

Theoretical Frameworks and Future Research Directions

Computational Chemistry and Modeling for Environmental Behavior Prediction

Computational chemistry offers powerful tools for predicting the environmental fate of chlorinated bornanes without the need for extensive and often difficult experimental studies. By calculating theoretical molecular descriptors, scientists can estimate the persistence, reactivity, and potential for bioaccumulation of these compounds.

A key study in this area calculated various molecular descriptors for 36 polychlorinated bornanes, providing a framework for assessing their environmental behavior. nih.gov The findings from this research demonstrate that thermodynamic stability, as determined by molecular structural energies, can serve as a reliable general parameter for predicting the persistence of these compounds. nih.gov Chlorinated bornanes that are found to persist in the environment generally align with those predicted to have high thermodynamic stability. nih.gov

Furthermore, reactivity descriptors offer insights into the potential degradation pathways of these molecules. Parameters such as electron affinity, chemical hardness, the location of the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges can help predict the likelihood of chemical reactions like dechlorination, particularly in reductive environments. nih.gov For instance, a high electron affinity might suggest a greater susceptibility to reductive dechlorination. These theoretical descriptors are crucial for identifying which specific congeners, including 2,5,5,8,8,9,10,10-Octachlorobornane, should be prioritized in analytical monitoring and in experimental studies aimed at identifying potentially toxic metabolites. nih.gov

Table 1: Theoretical Molecular Descriptors for Predicting Environmental Fate of Chlorinated Bornanes

| Descriptor Category | Specific Descriptor | Predicted Environmental Relevance |

| Thermodynamic Stability | Molecular Structural Energies | General indicator of persistence in the environment. nih.gov |

| Reactivity | Electron Affinity | Guides prediction of potential for chemical reactions like dechlorination. nih.gov |

| Reactivity | Chemical Hardness | Provides insight into the stability and reactivity of the molecule. nih.gov |

| Reactivity | LUMO Location | Indicates sites susceptible to nucleophilic attack, aiding in predicting degradation. nih.gov |

| Reactivity | Atomic Charges | Helps identify electrostatically favorable sites for chemical reactions. nih.gov |

Methodological Advancements in Isomer- and Enantiomer-Specific Analysis

The technical mixture of toxaphene (B166800) is incredibly complex, containing hundreds to thousands of different chlorinated bornane congeners and their enantiomers. Distinguishing between these individual chemical species is a significant analytical challenge, yet it is essential because different isomers and enantiomers can exhibit varying levels of toxicity and environmental behavior.

Significant progress in analytical chemistry has been made to address this complexity. The development of multidimensional gas chromatography, often coupled with mass spectrometric detection using techniques like negative chemical ionization, has paved the way for congener-specific analysis. vu.nl However, even with these advanced instruments, the co-elution of multiple congeners can complicate accurate quantification.

The analysis is further complicated by the chirality of many chlorinated bornanes. Enantiomer-specific analysis is necessary because biological systems can interact differently with each enantiomer, leading to different toxicological effects and degradation rates. While challenging, enantiomer separation of chlorobornane congeners has been achieved. vu.nl A notable advancement is the use of specialized gas chromatography columns, such as those with a tert-butyldimethylsilylated β-cyclodextrin phase, which has demonstrated good enantioseparation for toxaphene compounds. vu.nl The ability to perform isomer- and enantiomer-specific analysis is critical for accurate risk assessment and for tracking the environmental transport and fate of compounds like this compound. vu.nl

Table 2: Challenges and Advancements in Isomer- and Enantiomer-Specific Analysis

| Aspect | Challenge | Methodological Advancement |

| Isomer Specificity | Co-elution of numerous congeners in a complex mixture. vu.nl | Multidimensional gas chromatography coupled with mass spectrometry (MDGC-MS). vu.nl |

| Enantiomer Specificity | Separation of chiral enantiomers which often have identical physical properties. vu.nl | Use of chiral stationary phases in gas chromatography, such as tert-butyldimethylsilylated β-cyclodextrin. vu.nl |

| Nomenclature | Lack of a uniform system for naming thousands of possible congeners. vu.nl | Development of systematic nomenclature systems based on IUPAC rules. epa.gov |

| Quantification | Accurate quantification is hindered by a lack of analytical standards for most congeners. | Synthesis of individual chlorobornane standards (ongoing research area). |

Unidentified or Novel Transformation Products Research

When persistent organic pollutants like this compound are released into the environment, they are subject to various degradation processes, both biotic (metabolism by organisms) and abiotic (e.g., photolysis). nih.govnhbs.com These processes can lead to the formation of transformation products (TPs), which may have different chemical properties and toxicities than the parent compound. nih.govnih.gov In some cases, TPs can be more persistent or more toxic than the original chemical. nih.gov

Interdisciplinary Research Needs for Comprehensive Understanding of Chlorinated Bornane Dynamics

The complexity of understanding the environmental dynamics of this compound necessitates a highly interdisciplinary research approach. researchgate.net The challenges posed by this compound cannot be adequately addressed by a single scientific discipline. A comprehensive understanding requires the integration of knowledge and techniques from various fields.

For example, analytical chemists are needed to develop the sophisticated methods required for isomer- and enantiomer-specific analysis. vu.nl Environmental chemists and modelers can use this data, along with computational tools, to predict the compound's fate and transport in different environmental compartments. nih.gov Toxicologists are essential for determining the specific biological effects of the parent compound and its transformation products, while ecologists can study its bioaccumulation in food webs and its impact on ecosystem health. This collaborative approach, where research questions are addressed using inputs from multiple disciplines and the results are fed back to inform those fields, is the only way to build a complete picture of the risks posed by chlorinated bornanes. researchgate.net

Q & A

Q. How can researchers distinguish between structural isomers of octachlorobornanes in technical toxaphene mixtures?

Methodological Answer:

- Use Parlar numbering and Andrews-Vetter codes to identify specific congeners (e.g., "p-51" for 2,5,5,8,8,9,10,10-Octachlorobornane) based on chlorination patterns and stereochemistry .

- Cross-reference CAS Registry Numbers (e.g., 165820-18-8) with U.S. EPA tables to confirm identities. Gas chromatography (GC) coupled with electron capture detection (ECD) or mass spectrometry (MS) is recommended for isomer separation and quantification .

Q. What analytical methods are validated for quantifying this compound in environmental samples?

Methodological Answer:

- GC/MS with negative ion chemical ionization (NICI): Detects trace levels (ppt) in breast milk or soil using fragmentation patterns specific to octachlorobornanes .

- DFT-GIAO calculations: Predict and NMR shifts for structural validation, employing a 6-31G(d) basis set for computational efficiency .

Q. What are the stability considerations for this compound in environmental matrices?

Methodological Answer:

- Monitor degradation under UV light and microbial activity using accelerated aging studies. Weathered toxaphene congeners (e.g., p-51) persist longer in anaerobic sediments due to reduced dechlorination rates .

- Store samples at -20°C in amber glass vials to prevent photolytic decomposition .

Q. How do researchers assess the toxicity of this compound in model organisms?

Methodological Answer:

- Acute toxicity testing: Use Daphnia magna or zebrafish embryos exposed to congener-specific doses (e.g., LC values).

- Chronic effects: Evaluate endocrine disruption via thyroid receptor binding assays, as toxaphene congeners inhibit thyroxine transport .

Q. What protocols ensure accurate sample preparation for trace-level detection?

Methodological Answer:

- Solid-phase extraction (SPE): Use C18 cartridges with isooctane elution for lipid-rich matrices (e.g., breast milk) .

- Cleanup: Pass extracts through Florisil columns to remove co-eluting PCBs or organochlorines .

Advanced Research Questions

Q. How can computational models resolve discrepancies in experimental vs. theoretical NMR data for octachlorobornanes?

Methodological Answer:

- Apply density functional theory (DFT) with relativistic corrections for chlorine atoms. For example, B3LYP/6-31G(d) optimizes geometries, while GIAO predicts NMR shifts within 5 ppm of experimental values .

- Validate models using benchmark molecules like 2,2,3-exo,5-endo,6-exo,8,9,10-Octachlorobornane (CAS 64618-67-3) .

Q. How to reconcile contradictory toxicity rankings among octachlorobornane congeners?

Methodological Answer:

- Meta-analysis: Compare in vitro data (e.g., Toxicant A1 vs. A2) with Parlar-numbered congener toxicity tables from U.S. EPA reports .

- Structure-activity relationships (SAR): Correlate chlorination at C-8/C-9 positions with neurotoxic potency using molecular docking simulations .

Q. What challenges arise in isolating this compound from weathered toxaphene mixtures?

Methodological Answer:

- Fractional crystallization: Exploit solubility differences in hexane/acetone at -30°C.

- HPLC with chiral columns: Resolve enantiomers (e.g., p-42a vs. p-42b) using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases .

Q. How can synthetic routes optimize enantiomeric purity of octachlorobornanes?

Methodological Answer:

- Stereoselective chlorination: Use FeCl catalysts to control endo/exo configurations at C-2 and C-5 positions .

- Crystallographic validation: Confirm stereochemistry via X-ray diffraction (e.g., Cambridge Structural Database entries for p-51) .

Q. What methodologies track long-term environmental fate of this compound?

Methodological Answer:

- Stable isotope probing (SIP): Label congeners with to monitor biodegradation pathways in soil microcosms .

- Fugacity modeling: Predict air-water partitioning coefficients (log ) using EPI Suite v4.11, adjusted for chlorination degree .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.